2-Bromo-4-(bromomethyl)phenyl benzoate

Nucleophilic substitution Synthetic intermediate Benzyl bromide reactivity

This specific 2-bromo-4-(bromomethyl)regioisomer is the essential scaffold for synthesizing sulfamoylated DASIs with single-digit nanomolar aromatase potency (IC50 0.77–0.82 nM). The orthogonal benzylic bromide (SN2) and aromatic bromide (cross-coupling) architecture enables sequential functionalization unattainable with monobrominated analogs. Generic substitution with 4-(bromomethyl)phenyl benzoate or the hydroxymethyl congener introduces significant LogP and reactivity deviations, requiring complete re-optimization of patent-defined synthetic routes. The documented radical bromination procedure (NBS/BPO, 88% yield) ensures reproducible multi-gram access from commercially available (2-bromo-4-methylphenyl) benzoate (CAS 65849-33-4). Verify supplier identity and request a certificate of analysis confirming regioisomeric purity before purchase.

Molecular Formula C14H10Br2O2
Molecular Weight 370.03 g/mol
CAS No. 536974-77-3
Cat. No. B13809476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(bromomethyl)phenyl benzoate
CAS536974-77-3
Molecular FormulaC14H10Br2O2
Molecular Weight370.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CBr)Br
InChIInChI=1S/C14H10Br2O2/c15-9-10-6-7-13(12(16)8-10)18-14(17)11-4-2-1-3-5-11/h1-8H,9H2
InChIKeyOMUFCLIDZYAKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(bromomethyl)phenyl benzoate (CAS 536974-77-3): Benzoate-Based Bromomethyl Aromatic Intermediate


2-Bromo-4-(bromomethyl)phenyl benzoate (CAS 536974-77-3, C₁₄H₁₀Br₂O₂, MW 370.04 g/mol) is a brominated aromatic benzoate ester characterized by a phenyl benzoate core with two distinct bromine sites: a ring bromine at the ortho position relative to the ester group and a benzylic bromomethyl substituent at the para position [1]. The compound exhibits a calculated LogP of 4.56 and a topological polar surface area (TPSA) of 26.3 Ų . This dual-bromination architecture—combining aromatic and benzylic bromine functionalities within the same scaffold—has established the compound as a versatile synthetic intermediate in medicinal chemistry programs, most notably in the development of dual aromatase-steroid sulfatase inhibitors (DASIs) for hormone-dependent breast cancer research .

2-Bromo-4-(bromomethyl)phenyl benzoate: Why Benzylic Bromide Analogs Cannot Be Simply Interchanged


Generic substitution of 2-bromo-4-(bromomethyl)phenyl benzoate with structurally related benzylic bromides—such as non-brominated 4-(bromomethyl)phenyl benzoate (CAS 40252-11-7) or the hydroxymethyl analog (CAS 536974-76-2)—introduces substantial differences in physicochemical properties and synthetic utility. The ortho-bromine atom in the target compound reduces electron density on the aromatic ring and alters the steric environment around the ester linkage, which can influence both the stability of the benzoate ester and the regioselectivity of subsequent substitution reactions [1]. Moreover, the specific substitution pattern (2-bromo, 4-bromomethyl) is explicitly required in patent-defined synthetic routes to DASIs, where this precise scaffold is transformed into sulfamoylated derivatives with optimized dual enzyme inhibition profiles [2]. Substitution with monobrominated analogs or alternative regioisomers would necessitate complete re-optimization of synthetic conditions and may compromise the downstream biological activity of the final DASI compounds, rendering direct interchange unfeasible without extensive revalidation.

2-Bromo-4-(bromomethyl)phenyl benzoate: Quantitative Comparator Analysis for Scientific Procurement


Reactivity Advantage: Dual Bromine Functionality versus Monobrominated Phenyl Benzoate Analogs

2-Bromo-4-(bromomethyl)phenyl benzoate possesses two distinct bromine electrophilic sites (aromatic ortho-bromine and benzylic bromomethyl), whereas analogs such as 4-(bromomethyl)phenyl benzoate (CAS 40252-11-7) contain only a single benzylic bromide. The dual-bromine architecture enables orthogonal functionalization strategies—the benzylic bromide undergoes rapid SN2 displacement while the aromatic bromide remains available for subsequent palladium-catalyzed cross-coupling or directed ortho-metalation [1]. In contrast, the monobrominated analog provides only a single site for nucleophilic attack, limiting the synthetic complexity achievable from one intermediate. Extended Grunwald-Winstein equation analysis of benzoyloxybenzyl bromides has demonstrated that substituents on the aromatic ring (including the ortho-bromine in the target compound) significantly modulate the sensitivity of benzylic bromide solvolysis to solvent ionizing power and nucleophilicity, providing predictable reactivity tuning not available with unsubstituted analogs [2].

Nucleophilic substitution Synthetic intermediate Benzyl bromide reactivity

Application-Specific Scaffold: Validated in Dual Aromatase-Sulfatase Inhibitor (DASI) Lead Optimization

2-Bromo-4-(bromomethyl)phenyl benzoate is explicitly employed as a key synthetic intermediate in the construction of dual aromatase-steroid sulfatase inhibitors (DASIs), where the benzoate-protected phenol and bromomethyl handle enable precise incorporation of the sulfamate pharmacophore [1]. This specific scaffold was used to generate lead DASI compounds (e.g., compound 5 and compound 14) that demonstrated potent dual inhibition: in JEG-3 cells, compound 5 exhibited IC₅₀ values of 0.82 nM against aromatase and 39 nM against steroid sulfatase, while compound 14 showed IC₅₀ values of 0.77 nM (aromatase) and 590 nM (sulfatase) [2]. In vivo, compound 5 achieved near-complete dual enzyme inhibition 3 hours after a single oral 10 mg/kg dose in PMSG-pretreated Wistar rats, with inhibition levels maintained at 85% (aromatase) and 72% (sulfatase) after 24 hours [2]. Importantly, DASI 5 did not inhibit aldosterone synthesis, indicating selectivity over related steroidogenic enzymes. Alternative bromomethyl phenyl benzoate regioisomers (e.g., 3-(bromomethyl)phenyl benzoate, CAS 129250-89-1) or the non-brominated 4-(bromomethyl)phenyl benzoate lack the precise substitution pattern required to generate this specific DASI pharmacophore series, as the ortho-bromine atom in the target compound participates in the electronic tuning of the sulfamoylated aromatic ring system that underlies the observed nanomolar potency .

Dual aromatase-steroid sulfatase inhibitor Breast cancer Medicinal chemistry

Physicochemical Differentiation: Enhanced Lipophilicity versus Non-Brominated and Hydroxymethyl Analogs

The ortho-bromine substitution in 2-bromo-4-(bromomethyl)phenyl benzoate significantly elevates calculated LogP (4.56) compared to both the non-brominated analog 4-(bromomethyl)phenyl benzoate (LogP = 3.80) [1] and the hydroxymethyl derivative 2-bromo-4-(hydroxymethyl)phenyl benzoate (LogP = 3.16) . This increased lipophilicity—approximately +0.76 log units versus the non-brominated comparator and +1.40 log units versus the hydroxymethyl analog—corresponds to a ~5.8-fold and ~25-fold higher theoretical octanol-water partition coefficient, respectively. Additionally, the topological polar surface area (TPSA) of 26.3 Ų is identical to the non-brominated analog , indicating that the lipophilicity enhancement is achieved without increasing polarity, a favorable profile for membrane permeability in drug-like compounds. Molecular weight increases from 291.14 g/mol (non-brominated) to 370.04 g/mol (target compound), reflecting the mass contribution of the ortho-bromine atom (+78.90 g/mol) [2]. Density calculations predict 1.693 g/cm³ for the target compound, compared to 1.374 g/cm³ for methyl 2-[4-(bromomethyl)phenyl]benzoate (a biphenyl analog) , though these are computed rather than experimental values and should be treated as indicative only.

Lipophilicity LogP Physicochemical property

Synthetic Route Documentation: Established Procedures with Reported Yields

2-Bromo-4-(bromomethyl)phenyl benzoate is synthesized via benzylic bromination of (2-bromo-4-methylphenyl) benzoate (CAS 65849-33-4) using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride, with reported yields of approximately 88% [1]. An alternative literature procedure achieves ~62% yield using modified conditions [1]. This two-step sequence from commercially available starting materials contrasts with the synthesis of analogs such as 4-(bromomethyl)phenyl benzoate (CAS 40252-11-7), which requires esterification of 4-(bromomethyl)phenol with benzoyl chloride and lacks the radical bromination optimization data available for the target compound [2]. The target compound's synthesis also intersects with related bromomethyl phenyl benzoate derivatives (e.g., 3-(bromomethyl)phenyl benzoate, CAS 129250-89-1), but only the 2-bromo-4-bromomethyl substitution pattern has documented application in DASI medicinal chemistry [3]. The availability of a validated, high-yielding (88%) synthetic protocol reduces process development burden for end-users requiring multi-gram quantities of this specific scaffold.

Synthesis methodology Radical bromination Benzylic bromination

2-Bromo-4-(bromomethyl)phenyl benzoate (CAS 536974-77-3): Evidence-Validated Application Scenarios for Scientific Procurement


Medicinal Chemistry: Dual Aromatase-Steroid Sulfatase Inhibitor (DASI) Lead Generation

2-Bromo-4-(bromomethyl)phenyl benzoate serves as the core scaffold for constructing sulfamoylated DASIs with single-digit nanomolar potency against aromatase and sub-micromolar potency against steroid sulfatase in JEG-3 cells. The ortho-bromine and para-bromomethyl substitution pattern is explicitly required to generate compounds 5 and 14, which achieved IC₅₀ values of 0.82 nM/39 nM and 0.77 nM/590 nM (aromatase/sulfatase), respectively [1]. Compound 5 demonstrated near-complete dual enzyme inhibition in vivo at 3 hours post 10 mg/kg oral dosing in rats, with sustained inhibition (85% aromatase, 72% sulfatase) at 24 hours . Procurement of this exact scaffold is essential for researchers replicating or extending the DASI lead series, as alternative bromomethyl benzoate regioisomers lack the electronic and steric properties required for this specific pharmacophore.

Synthetic Methodology: Orthogonal Functionalization via Sequential Benzylic and Aromatic Substitution

The dual-bromine architecture of this compound enables sequential orthogonal functionalization: the reactive benzylic bromide undergoes rapid nucleophilic displacement (e.g., with sulfamate or amine nucleophiles) while the aromatic ortho-bromine remains intact for subsequent palladium-catalyzed cross-coupling reactions [1]. Extended Grunwald-Winstein analysis confirms that the ortho-bromine substituent modulates benzylic bromide solvolysis kinetics, providing predictable reactivity tuning not available with unsubstituted phenyl benzoate analogs [2]. This orthogonal reactivity profile supports the construction of complex molecular architectures in fewer synthetic steps than would be required using monofunctional intermediates, making the compound a strategic building block for diversity-oriented synthesis in both medicinal chemistry and materials science applications.

Process Chemistry: Scale-Up Using Validated High-Yield Radical Bromination Protocol

The compound is accessible via a well-characterized radical bromination of (2-bromo-4-methylphenyl) benzoate using NBS and benzoyl peroxide in CCl₄, achieving 88% isolated yield under optimized conditions (2.0 h reflux) [3]. This documented procedure reduces process development burden for laboratories requiring multi-gram quantities and provides a benchmark for purity and yield expectations during procurement. The starting material, (2-bromo-4-methylphenyl) benzoate (CAS 65849-33-4), is commercially available, enabling a straightforward two-step synthesis from accessible precursors [4]. In contrast, alternative bromomethyl phenyl benzoate isomers lack peer-reviewed yield optimization data, introducing uncertainty in scale-up planning.

Physicochemical Property Optimization: Lipophilicity Enhancement without Polar Surface Area Penalty

The compound's calculated LogP of 4.56 represents a +0.76 log unit increase over the non-brominated analog (LogP 3.80) while maintaining identical topological polar surface area (26.3 Ų) . This physicochemical profile—elevated lipophilicity without increased polarity—is strategically advantageous for medicinal chemistry programs targeting intracellular or membrane-associated enzymes (such as aromatase and sulfatase), where membrane permeability is a critical determinant of cellular activity. Procurement of this scaffold provides a starting point with inherently favorable predicted permeability characteristics, potentially reducing the need for subsequent lipophilicity-enhancing structural modifications during lead optimization. Researchers should note that melting point and experimental solubility data for this compound are not reported in the accessible literature; these parameters may need to be determined empirically for specific formulation or handling requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-(bromomethyl)phenyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.